molecular formula C14H15ClN4O B12596989 N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea CAS No. 616208-83-4

N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B12596989
CAS No.: 616208-83-4
M. Wt: 290.75 g/mol
InChI Key: JSBQOPDIFQNHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a nitro or hydroxyl derivative.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methyl groups can influence its binding affinity and specificity. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways.

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can be compared with other urea derivatives, such as:

    N-Phenyl-N’-(4,6-dimethylpyrimidin-2-yl)urea: Lacks the chloro group, which may affect its reactivity and biological activity.

    N-(3-Chloro-2-methylphenyl)-N’-(2-pyrimidinyl)urea: Lacks the methyl groups on the pyrimidine ring, potentially altering its chemical properties.

    N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, which can impact its reactivity and stability.

These comparisons highlight the unique structural features of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea and their influence on its chemical and biological properties.

Properties

CAS No.

616208-83-4

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

InChI

InChI=1S/C14H15ClN4O/c1-8-7-9(2)17-13(16-8)19-14(20)18-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H2,16,17,18,19,20)

InChI Key

JSBQOPDIFQNHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.